(1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine
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Overview
Description
(1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine: is an organic compound characterized by the presence of a bromo and fluorine substituent on a phenyl ring, attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoroaniline.
Reaction with Ethylene Oxide: The aniline derivative undergoes a reaction with ethylene oxide under basic conditions to form the corresponding ethane-1,2-diamine derivative.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The ethane-1,2-diamine backbone can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Substitution: Formation of new derivatives with different substituents on the phenyl ring.
Oxidation: Conversion to corresponding amides or imines.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
(1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Materials Science: Utilized in the development of novel materials with specific properties.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine: Similar structure with a chloro substituent instead of bromo.
(1S)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine: Similar structure with a chloro substituent instead of fluoro.
(1S)-1-(4-Bromo-2-methylphenyl)ethane-1,2-diamine: Similar structure with a methyl substituent instead of fluoro.
Uniqueness
The uniqueness of (1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine lies in its specific combination of bromo and fluoro substituents, which can impart distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H10BrFN2 |
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Molecular Weight |
233.08 g/mol |
IUPAC Name |
(1S)-1-(4-bromo-2-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrFN2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1 |
InChI Key |
IWYPOJGIGIBKEG-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)[C@@H](CN)N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(CN)N |
Origin of Product |
United States |
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